4-[(5-Bromopyrimidin-2-yl)thio]aniline
Overview
Description
4-[(5-Bromopyrimidin-2-yl)thio]aniline is an organic compound with the molecular formula C10H8BrN3S and a molecular weight of 282.16 g/mol It is a derivative of aniline, where the aniline ring is substituted with a 5-bromopyrimidin-2-ylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromopyrimidin-2-yl)thio]aniline typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 4-aminothiophenol. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Bromopyrimidin-2-yl)thio]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromopyrimidine moiety to other functional groups.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives of the bromopyrimidine moiety.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
4-[(5-Bromopyrimidin-2-yl)thio]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(5-Bromopyrimidin-2-yl)thio]aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyrimidine moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Chloropyrimidin-2-yl)thio]aniline
- 4-[(5-Fluoropyrimidin-2-yl)thio]aniline
- 4-[(5-Iodopyrimidin-2-yl)thio]aniline
Uniqueness
4-[(5-Bromopyrimidin-2-yl)thio]aniline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine is larger and more polarizable than other halogens, which can affect the compound’s chemical and biological properties. This makes it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
4-(5-bromopyrimidin-2-yl)sulfanylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3S/c11-7-5-13-10(14-6-7)15-9-3-1-8(12)2-4-9/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDXNLRTAYPJFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005199 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849035-61-6 | |
Record name | 4-[(5-Bromopyrimidin-2-yl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301005199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(5-Bromopyrimidin-2-yl)thio]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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